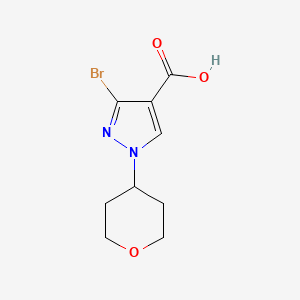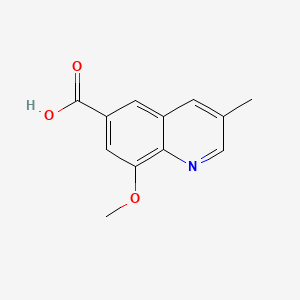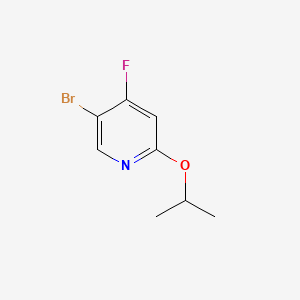
3-Quinolinecarbonitrile, 4-chloro-6-nitro-7-(trifluoromethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Quinolinecarbonitrile, 4-chloro-6-nitro-7-(trifluoromethoxy)- is a chemical compound with the molecular formula C11H4ClF3N2O3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
The synthesis of 3-Quinolinecarbonitrile, 4-chloro-6-nitro-7-(trifluoromethoxy)- typically involves multi-step organic reactions. One common method includes the nitration of 4-chloro-3-quinolinecarbonitrile followed by the introduction of the trifluoromethoxy group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
3-Quinolinecarbonitrile, 4-chloro-6-nitro-7-(trifluoromethoxy)- undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-Quinolinecarbonitrile, 4-chloro-6-nitro-7-(trifluoromethoxy)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-Quinolinecarbonitrile, 4-chloro-6-nitro-7-(trifluoromethoxy)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The exact molecular pathways and targets are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-Quinolinecarbonitrile, 4-chloro-6-nitro-7-(trifluoromethoxy)- include:
4-Chloro-6-nitroquinoline-3-carbonitrile: Lacks the trifluoromethoxy group, which affects its chemical properties and applications.
4,8-Dichloro-6-nitro-3-quinolinecarbonitrile:
3-Quinolinecarbonitrile, 7-fluoro-4-hydroxy-6-nitro-: The presence of a hydroxy group introduces different chemical behavior and biological activity .
These comparisons highlight the unique features of 3-Quinolinecarbonitrile, 4-chloro-6-nitro-7-(trifluoromethoxy)-, particularly the trifluoromethoxy group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H3ClF3N3O3 |
|---|---|
Poids moléculaire |
317.61 g/mol |
Nom IUPAC |
4-chloro-6-nitro-7-(trifluoromethoxy)quinoline-3-carbonitrile |
InChI |
InChI=1S/C11H3ClF3N3O3/c12-10-5(3-16)4-17-7-2-9(21-11(13,14)15)8(18(19)20)1-6(7)10/h1-2,4H |
Clé InChI |
UMBIGTZQCNBJOW-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1[N+](=O)[O-])OC(F)(F)F)N=CC(=C2Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Tert-butyl ((1-hydroxy-7-(2-hydroxyethoxy)-1,3-dihydrobenzo[C][1,2]oxaborol-3-YL)methyl)carbamate](/img/structure/B13928667.png)









